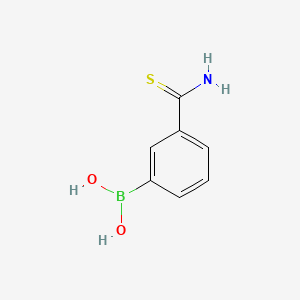

3-Boronobenzothioamide

Description

Properties

IUPAC Name |

(3-carbamothioylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,10-11H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLUYJBCAHWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=S)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657041 | |

| Record name | (3-Carbamothioylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-10-4 | |

| Record name | B-[3-(Aminothioxomethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamothioylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Sensing Applications of 3 Boronobenzothioamide

Exploration in Biosensing Architectures

The exploration of 3-Boronobenzothioamide in the realm of biosensing is a niche yet significant area of research, primarily focusing on its role as a precursor in the synthesis of advanced nanomaterials. Specifically, it has been utilized in the development of heteroatom-doped carbon quantum dots (CQDs), which serve as highly sensitive fluorescent probes.

A notable application of this compound is in the fabrication of nitrogen (N), sulfur (S), and boron (B) co-doped carbon quantum dots. nih.gov These specialized CQDs have demonstrated significant potential in the sensitive and selective detection of various pesticides. nih.gov The synthesis process involves using this compound as a source for both boron and sulfur, contributing to the unique photoluminescent properties of the resulting nanoparticles.

In a specific application, these N, S, and B co-doped CQDs, which were also co-doped with a flavonoid moiety, were synthesized via a hydrothermal method. nih.gov The resulting CQDs, with a size range of 4.8–7.2 nm, were employed as a fluorescent sensing platform for the detection of the pesticides Fenitrothion, Dithianon, and Dinoseb. nih.gov

The detection mechanism for this biosensing architecture is based on the inner filter effect (IFE) . nih.gov In this context, the pesticides act as absorbers of the light emitted by the fluorescent CQDs. The significant overlap between the absorption spectrum of the pesticides and the emission spectrum of the CQDs leads to a quenching of the fluorescence signal. This change in fluorescence intensity is directly proportional to the concentration of the pesticide, allowing for quantitative analysis. This method offers a simple and effective alternative to more complex sensing mechanisms like Förster resonance energy transfer (FRET), as it does not require the chemical linking of the fluorophore and the quencher.

The research findings highlight the exceptional sensitivity of this biosensing system, with detection limits in the nanomolar range for the targeted pesticides. nih.gov

Table 1: Performance of this compound-derived CQDs in Pesticide Sensing

| Analyte | Sensing Platform | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fenitrothion | N, S, B, and flavonoid moiety co-doped CQDs | Inner Filter Effect | 0.36 nM | nih.gov |

| Dithianon | N, S, B, and flavonoid moiety co-doped CQDs | Inner Filter Effect | 0.28 nM | nih.gov |

| Dinoseb | N, S, B, and flavonoid moiety co-doped CQDs | Inner Filter Effect | 0.66 nM | nih.gov |

The successful application of this compound in creating highly sensitive and selective biosensors for pesticides underscores its potential in developing advanced analytical tools for environmental monitoring and food safety.

Exploration of 3 Boronobenzothioamide in Materials Science

Investigation of 3-Boronobenzothioamide as a Component in Functional Nanomaterials

The investigation of this compound in the realm of functional nanomaterials has yielded specific applications, most notably in the synthesis of doped carbon quantum dots (CQDs). Carbon quantum dots are a class of zero-dimensional nanomaterials, typically smaller than 10 nanometers, that have garnered significant attention for their strong and tunable fluorescence characteristics.

Recent research has demonstrated the use of this compound as a co-doping agent in the hydrothermal synthesis of nitrogen, sulfur, and boron (N, S, B) co-doped CQDs. In this process, this compound, in conjunction with thiosemicarbazide (B42300) and a flavonoid extract, serves as a precursor for introducing boron and sulfur into the carbon dot structure. This co-doping is instrumental in modifying the electronic structure and surface chemistry of the CQDs, which in turn enhances their fluorescent properties. These functionalized CQDs have been successfully employed as highly sensitive probes for the detection of pesticides. The presence of heteroatoms like boron creates defect states that can improve radiative recombination, leading to a higher quantum yield.

Below is a data table summarizing the synthesis and characteristics of these functionalized nanomaterials.

| Precursors | Doping Elements | Synthesis Method | Nanomaterial Size | Application |

| Flavonoid extract, Ethylenediamine, Thiosemicarbazide, this compound | N, S, B | Hydrothermal | 4.8–7.2 nm | Detection of Fenitrothion, Dithianon, Dinoseb |

This table illustrates the role of this compound as a key ingredient in the fabrication of advanced functional nanomaterials for sensing applications.

Contribution to Optoelectronic Properties of Boron-Doped Materials

While the incorporation of boron into various materials is known to influence their optoelectronic properties, specific research detailing the direct contribution of this compound in this area is not publicly available. Generally, the introduction of boron-containing molecules into organic and inorganic materials can alter their electronic bandgap, charge carrier mobility, and photoluminescent behavior. The electron-deficient nature of the boron atom in this compound could theoretically act as an electron-accepting moiety, which is a desirable characteristic for creating p-type semiconductors or for facilitating charge separation in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). However, without specific experimental data or theoretical studies on this compound, its precise impact on the optoelectronic properties of materials remains a subject for future investigation.

Development of Novel Boron-Containing Polymers and Frameworks

The development of novel polymers and frameworks containing boron is a burgeoning area of materials chemistry, leading to materials with applications in gas storage, catalysis, and sensing. Boron-containing monomers can be incorporated into polymer backbones or as pendant groups to create materials with unique thermal, mechanical, and electronic properties.

Despite the interest in this field, there is no specific information available in the public domain regarding the use of this compound as a monomer or building block for the synthesis of new boron-containing polymers or frameworks. The bifunctional nature of this compound, with its boronic acid and thioamide groups, suggests its potential for polymerization through various condensation or cross-linking reactions. The resulting polymers could exhibit interesting properties due to the presence of both boron and sulfur. However, at present, the synthesis and characterization of such polymers have not been reported in available scientific literature.

Mechanistic Investigations of 3 Boronobenzothioamide Reactivity

Reaction Pathways and Intermediates in Chemical Transformations

While direct studies on 3-Boronobenzothioamide are scarce, its reactivity can be predicted to be dominated by the boronic acid and thioamide moieties.

The boronic acid group is a versatile functional group in organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the organoboron compound with an organic halide or triflate. nih.gov The catalytic cycle for such a reaction involving this compound would likely proceed through the established steps of oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the aryl group is transferred from boron to palladium, is often a crucial and rate-determining step. nih.gov

The thioamide functionality can also participate in various transformations. Thioamides are known to be more reactive towards nucleophiles at the carbon atom compared to their amide analogs due to the weaker C=S double bond. nih.gov They can undergo reactions such as thioamidation, where the thioamide acts as a precursor for the formation of other thioamides. nih.gov Furthermore, thioamides can be converted to other functional groups; for instance, they can be desulfurized to form amides or used in the synthesis of heterocyclic compounds like thiazoles. organic-chemistry.org

Given the presence of both functional groups, chemoselectivity would be a key consideration in any transformation of this compound. Reaction conditions would need to be carefully controlled to favor reaction at either the boronic acid or the thioamide group.

Ligand Coordination and Metal Complexation Studies

The coordination chemistry of this compound is expected to be rich and varied, with potential for the molecule to act as a ligand for various metal centers. The thioamide group offers two potential coordination sites: the sulfur and the nitrogen atoms. Coordination can occur through the sulfur atom, which is a soft donor and would favor coordination to soft metal ions. Bidentate chelation involving both the sulfur and a nitrogen atom from another part of a larger molecular structure is also a possibility, as seen in related pyridine-containing carboxamides. researchgate.net

The boronic acid group can also participate in coordination. Boronic acids are known to form complexes with various metals, often through the oxygen atoms of the B(OH)2 group. These interactions are fundamental to their catalytic activity in reactions like the Suzuki-Miyaura coupling. nih.gov The formation of palladium-oxygen-boron complexes has been proposed as a key pre-transmetalation intermediate in such reactions. nih.gov

Therefore, this compound could potentially act as a monodentate, bidentate, or even a bridging ligand, depending on the metal center and the reaction conditions. The interplay between the coordination preferences of the thioamide and boronic acid functionalities would be a fascinating area of study.

Theoretical and Computational Studies on Reactivity Profiles

In the absence of extensive experimental data, theoretical and computational studies would be invaluable for predicting the reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to investigate various aspects of its chemical behavior.

For instance, DFT could be used to:

Determine the optimized molecular geometry and electronic structure, providing insights into bond lengths, bond angles, and charge distribution. mdpi.com

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) . The energy gap between the HOMO and LUMO can indicate the chemical reactivity and the sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Model reaction pathways and transition states for various transformations. This can help to elucidate reaction mechanisms and predict the feasibility of different reaction outcomes. rsc.org For example, computational analysis of the transmetalation step in a Suzuki-Miyaura reaction could reveal the energetic barriers and the structure of the key intermediates. nih.gov

Simulate spectroscopic properties such as NMR and IR spectra, which can aid in the characterization of the compound and its reaction products. mdpi.com

Computational studies on related benzothiazole (B30560) derivatives have shown that substituents on the ring can significantly affect the HOMO-LUMO energy gap and thus the reactivity of the molecule. mdpi.com Similar studies on this compound could provide valuable predictions about its reactivity profile.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

To date, no specific kinetic or thermodynamic data for reactions involving this compound have been reported in the literature. However, we can discuss the types of parameters that would be important to measure in future studies.

Kinetic studies would focus on the rates of reactions involving this compound. For a potential Suzuki-Miyaura reaction, key kinetic parameters would include:

Reaction order with respect to the concentrations of this compound, the coupling partner, the palladium catalyst, and the base.

Rate constants (k) under various conditions (e.g., temperature, solvent).

Activation energy (Ea) , which can be determined from the temperature dependence of the rate constant and provides insight into the energy barrier of the reaction.

Kinetic analysis of reactions involving boronic acids can be complex due to the various equilibria present in solution. nih.gov For example, the relative reactivity of the neutral boronic acid (RB(OH)2) versus the boronate anion (RB(OH)3-) is a topic of ongoing research and can depend on the specific diol and reaction conditions. rsc.org

Thermodynamic studies would provide information about the energy changes that occur during a reaction. Important thermodynamic parameters include:

Enthalpy of reaction (ΔH) , which indicates whether a reaction is exothermic or endothermic.

Entropy of reaction (ΔS) , which relates to the change in disorder during a reaction.

Gibbs free energy of reaction (ΔG) , which combines enthalpy and entropy to determine the spontaneity of a reaction at a given temperature.

These parameters could be determined experimentally through techniques like calorimetry or computationally using DFT calculations. Understanding the kinetics and thermodynamics of reactions involving this compound would be crucial for optimizing reaction conditions and for developing practical applications for this compound.

Lack of Sufficient Data Precludes In-Depth Article on this compound

Despite a comprehensive search of available scientific literature, a detailed article on the chemical compound “this compound” and its derivatives, as outlined in the user's request, cannot be generated at this time due to a significant lack of specific research data on this particular molecule.

Searches for "this compound" and its related terms, including its synthesis, structural modification, structure-activity/property relationships (SAR/SPR), and its use in hybrid systems, yielded minimal and tangential results. The compound is mentioned in a single study, not for its own biological or chemical properties, but as a precursor material for the synthesis of co-doped carbon quantum dots. This study does not provide any information regarding the synthesis of this compound itself or the exploration of its derivatives.

While general information on related chemical scaffolds, such as benzothiazoles, thiophenes, and borinic acids, is available, this information is not directly applicable to "this compound" and would not fulfill the specific requirements of the requested article outline. Extrapolating from these related but distinct chemical classes would amount to speculation and would not meet the standard of a scientifically accurate and informative article.

Consequently, the requested sections and subsections, including:

Derivatives and Analogues of 3 Boronobenzothioamide in Advanced Research

Incorporation of 3-Boronobenzothioamide Moiety into Hybrid Systems

cannot be populated with the required detailed and specific research findings. Interactive data tables, as requested, cannot be generated without underlying data from research studies.

It is important to note that the absence of published research on a specific compound does not necessarily mean it is of no interest, but rather that it may be a novel area of investigation or a compound that has not yet been extensively studied or reported in publicly accessible scientific literature.

Therefore, until more research on "this compound" is conducted and published, it is not possible to provide the comprehensive and focused article as requested.

Future Directions and Emerging Research Avenues

Advanced Applications in Catalysis and Chemical Transformations

The presence of a boronic acid group on the benzothiophene (B83047) framework suggests that 3-Boronobenzothioamide could serve as a versatile building block or catalyst in organic synthesis. Boronic acids are well-established participants in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the creation of complex organic molecules. The thioamide functional group could also play a role in directing or participating in novel chemical transformations. Future research will likely focus on exploring its utility in creating new carbon-carbon and carbon-heteroatom bonds, potentially leading to the synthesis of novel polymers or pharmaceutical intermediates.

Novel Research Areas in Medicinal Chemistry and Biological Sciences

Benzothiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a boronic acid, a group present in several FDA-approved drugs, and a thioamide group could lead to the discovery of novel therapeutic agents. For instance, research on related benzothiophene-3-carboxamides has identified potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are promising targets in cancer therapy. nih.gov Similarly, other thiophene-containing compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), another important target in cancer immunotherapy. mdpi.com Future investigations into this compound would logically explore its potential as an inhibitor for these or other biologically relevant targets.

Potential Areas of Biological Investigation for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., Aurora kinases), IDO1 | Benzothiophene and boronic acid moieties are present in known kinase and IDO1 inhibitors. nih.govmdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | Thioamide and benzothiophene structures are found in various antimicrobial compounds. |

Computational Design and Predictive Modeling for this compound Applications

Given the limited experimental data, computational modeling and simulation will be instrumental in predicting the properties and potential applications of this compound. Density functional theory (DFT) calculations can provide insights into its electronic structure, reactivity, and potential catalytic activity. Molecular docking simulations can be employed to predict its binding affinity to various biological targets, thereby guiding the design of future medicinal chemistry research. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising derivatives for synthesis and experimental testing.

Challenges and Opportunities in this compound Research and Development

The primary challenge in the study of this compound is the current lack of dedicated synthetic routes and characterization data. Establishing efficient and scalable methods for its synthesis will be the first major hurdle for researchers. However, overcoming this challenge will unlock a vast landscape of opportunities. The development of a new class of reagents for organic synthesis, the discovery of novel drug candidates, and the creation of advanced materials are all potential outcomes of a concerted research effort into this compound. The journey from a relatively unknown molecule to a valuable chemical entity will require a multidisciplinary approach, combining synthetic chemistry, catalysis, medicinal biology, and computational science.

Q & A

Q. Basic

- Forensic Analysis : Used as a reference standard for detecting amphetamine precursors in wastewater via LC-MS .

- Biochemical Probes : Boronic acid moiety enables selective binding to glycoproteins or serine proteases, aiding in enzyme inhibition studies .

- Materials Science : Functionalization of polymers for boron neutron capture therapy (BNCT) applications .

How does the boronic acid group influence the reactivity of this compound in cross-coupling reactions?

Advanced

The boronic acid moiety facilitates Suzuki-Miyaura coupling with aryl halides, but its reactivity is pH-dependent. Key considerations:

- Stability : The compound may hydrolyze in aqueous media; reactions require anhydrous conditions or buffered systems (pH 7–9) .

- Steric Effects : Ortho-substituents on the benzene ring can hinder coupling efficiency, necessitating bulky ligands (e.g., SPhos) to enhance catalytic activity .

What stability considerations are critical for storing this compound, and how are they managed?

Q. Basic

- Storage Conditions : Desiccated at -20°C under inert gas (argon) to prevent oxidation of the boronic acid group .

- Degradation Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., boric acid and thiobenzamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.